2-Sulfamoylbenzamide

Descripción

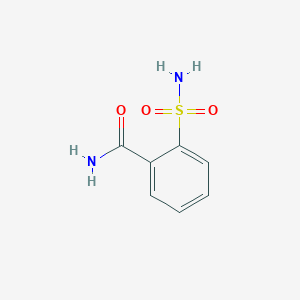

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBLZLWZAHUKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594314 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36547-00-9 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Sulfamoylbenzamide Derivatives

Established Synthetic Pathways to Sulfamoylbenzamide Scaffolds

The construction of the 2-sulfamoylbenzamide core can be achieved through several reliable synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and complexity of the final molecule.

Sulfonylation of Benzamide (B126) Precursors

One direct approach to the this compound scaffold involves the sulfonylation of a pre-existing benzamide. This method is particularly useful when the benzamide starting material is readily available. The synthesis typically begins with a benzamide precursor, which is then reacted with a sulfonating agent. For instance, a common protocol involves the reaction of 2-aminobenzamide (B116534) with a sulfonyl chloride derivative under controlled conditions, often in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (B109758), to prevent side reactions. Temperature control is crucial, with reactions often initiated at 0–5°C to manage the exothermic nature of the sulfonylation. A slight excess of the sulfonylating agent is often used to ensure complete conversion of the amine.

Chlorosulfonation Routes from Benzoic Acid Derivatives

A widely employed and versatile method for synthesizing sulfamoylbenzamides starts with the chlorosulfonation of benzoic acid or its derivatives. rsc.orgrsc.orgnih.gov This powerful transformation introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, which serves as a reactive handle for subsequent amination.

The process typically involves treating a substituted benzoic acid with an excess of chlorosulfonic acid (ClSO₃H), often with heating to temperatures around 80–95°C for several hours to drive the reaction to completion. rsc.orgnih.gov The resulting sulfonyl chloride intermediate is often a solid that can be isolated by precipitation in ice water and filtration. rsc.org This intermediate is then reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide. This amination step is frequently carried out in an aqueous medium or an organic solvent, and the progress is monitored by techniques like thin-layer chromatography (TLC). rsc.orgrsc.org This route is highly adaptable, allowing for the introduction of various substituents on the benzoic acid starting material, thereby providing access to a wide array of analogs. rsc.orgnih.gov

Amide Bond Formation via Carbodiimide (B86325) Coupling and Other Reagents

When the synthetic strategy begins with a pre-formed 2-sulfamoylbenzoic acid, the final step is the formation of the amide bond. Carbodiimide-mediated coupling is a standard and effective method for this transformation. rsc.orgvulcanchem.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used, often in the presence of an activating agent or catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govgoogle.com

The reaction involves activating the carboxylic acid group of the 2-sulfamoylbenzoic acid with the coupling reagent, followed by nucleophilic attack from a desired amine to form the target benzamide. rsc.org These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or a mixture of DCM and DMF at room temperature. rsc.orgrsc.org This method is valued for its mild conditions and broad substrate scope, accommodating a wide range of amines, including anilines, and primary and secondary aliphatic amines, to generate diverse libraries of this compound derivatives. rsc.org

| Coupling Reagent | Additive/Catalyst | Solvent(s) | Typical Amine Substrates | Reference |

| EDCI | DMAP | CH₂Cl₂ | Anilines, Heterocyclic amines | nih.gov |

| EDCI | HOBt | DMF | Primary amines | uni-muenchen.de |

| HATU | DIPEA | DMF, CH₂Cl₂ | Primary and secondary amines, Anilines | nih.govvulcanchem.com |

| Thionyl chloride (SOCl₂) | Toluene | Toluene | Anilines | nih.gov |

This table provides examples of common reagents and conditions for amide bond formation.

Multi-step Synthetic Protocols for Complex Analogues

The synthesis of complex this compound analogues, particularly those developed as therapeutic agents, often requires multi-step sequences that combine several of the fundamental reactions described above. nih.govresearchgate.netbeilstein-journals.org These protocols are designed to build molecular complexity in a controlled, step-wise manner.

For example, a synthetic campaign might start with the chlorosulfonation of a substituted benzoic acid, followed by a reaction with a specific amine to install the sulfonamide moiety. nih.gov The resulting sulfamoylbenzoic acid can then be subjected to amide coupling with a complex or functionalized amine to complete the scaffold. rsc.orgnih.gov In some cases, protecting groups are necessary to mask reactive functionalities on the starting materials, which are then removed in later steps. For instance, a Boc-protected amino-benzoic acid might be used to direct reactions to other parts of the molecule before deprotection and final derivatization. nih.gov These multi-step approaches allow for the systematic modification of different parts of the molecule, which is essential for structure-activity relationship (SAR) studies in drug discovery. asm.orgnih.govnih.gov Continuous-flow chemistry has also been applied to the synthesis of these analogues, offering advantages in selectivity and safety, especially when dealing with reactive intermediates like m-(chlorosulfonyl)benzoyl chloride. beilstein-journals.orgnih.gov

Functionalization and Derivatization Strategies for Structural Diversity

To explore the chemical space and optimize the properties of this compound-based compounds, various functionalization strategies are employed. These modifications are typically focused on the nitrogen atoms of the sulfonamide and amide groups.

Substitution Reactions on Sulfamoyl and Amide Moieties

The sulfamoyl (-SO₂NH₂) and amide (-CONH₂) groups are key points for introducing structural diversity into the this compound scaffold. rsc.org The hydrogen atoms on these nitrogen moieties can be substituted with a wide range of functional groups.

The synthesis of N-substituted sulfonamides is commonly achieved by reacting the intermediate sulfonyl chloride with a primary or secondary amine instead of ammonia. rsc.orgrsc.org This allows for the incorporation of alkyl, cycloalkyl, aryl, and heterocyclic groups at this position. rsc.orgnih.gov

Similarly, the amide nitrogen can be functionalized. While the parent this compound has a -CONH₂ group, synthetic routes using amide coupling can directly install substituted amides (-CONHR or -CONR₂) by choosing the appropriate primary or secondary amine during the coupling step. rsc.orgnih.gov This dual-handle approach, allowing for independent modification of both the sulfonamide and the carboxamide, is a powerful tool for generating large libraries of compounds for screening and optimization. rsc.orgasm.org For instance, research has shown that introducing substituents like cyclopropyl (B3062369) or morpholine (B109124) rings on the sulfonamide, and various anilines or benzylamines on the carboxamide, can significantly influence biological activity. rsc.org

| Starting Material | Reagent(s) | Moiety Functionalized | Resulting Structure | Reference |

| 2-Chlorosulfonylbenzoyl chloride | Primary/Secondary Amine (R¹R²NH) | Sulfamoyl | 2-(R¹,R²-aminosulfonyl)benzoyl chloride | rsc.orgrsc.org |

| 2-Sulfamoylbenzoic acid | Primary/Secondary Amine (R³R⁴NH), Coupling Agent | Amide | 2-Sulfamoyl-N-(R³,R⁴)benzamide | rsc.orgnih.gov |

| 2-Chlorosulfonylbenzoic acid | Excess Amine (RNH₂) | Sulfamoyl and Amide (one-pot) | 2-(R-aminosulfonyl)-N-R-benzamide | rsc.orgrsc.org |

This table illustrates strategies for derivatizing the sulfamoyl and amide groups.

Aromatic Ring Modifications, Including Nitration and Halogenation

Modifications to the aromatic ring of the this compound scaffold are crucial for developing derivatives with specific electronic and steric properties. Nitration and halogenation are common strategies to achieve this.

Nitration typically involves treating a benzoic acid precursor with a mixture of nitric and sulfuric acids under controlled temperature conditions to introduce a nitro group onto the benzene (B151609) ring. vulcanchem.comevitachem.com For instance, the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzamide (B6270999) can be initiated by the nitration of 4-chlorobenzoic acid. evitachem.com The electron-withdrawing nature of the nitro group can enhance the potential for electrophilic substitution. vulcanchem.com Subsequent steps, such as chlorosulfonation and amidation, complete the synthesis. vulcanchem.com

Halogenation , the introduction of halogen atoms like chlorine or bromine, is another key modification. This is often achieved through the chlorosulfonation of a substituted benzoic acid. For example, treating 4-chlorobenzoic acid with chlorosulfonic acid introduces a sulfonyl chloride group, a precursor to the sulfamoyl group. vulcanchem.com The halogen's position on the ring can influence the molecule's orientation and affinity for biological targets. pdbj.orgresearchgate.net In the synthesis of some inhibitor series, a halogen in the ortho-position to the sulfonamide group has been shown to constrain the ring in a stable position within the active site of enzymes like carbonic anhydrase. nih.gov

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, highlighting the combination of both nitration and halogenation on the benzamide core. researchgate.net

Introduction of Diverse Substituents: Alkyl, Aryl, Cycloalkyl, Heterocyclic, and Amino Acid Variants

The versatility of the this compound scaffold is further demonstrated by the wide array of substituents that can be introduced at various positions. These modifications are instrumental in exploring structure-activity relationships (SAR) and optimizing the pharmacological profiles of these compounds.

A common synthetic route involves a linear approach starting with the chlorosulfonation of benzoic acids, followed by the formation of the sulfonamide and finally the carboxamide. rsc.org The resulting sulfamoyl benzoic acids can then be coupled with various amines using standard carbodiimide coupling agents like EDC with a catalytic amount of DMAP. rsc.org

Alkyl and Cycloalkyl Substituents: Derivatives bearing n-butyl and cyclopropyl groups have been synthesized to probe the effects of aliphatic chains and rings. rsc.orgrsc.org For example, N-cyclopropyl ring substitutions have shown enhanced activity in certain biological assays compared to other substituents.

Aryl Substituents: A variety of aryl groups, including substituted anilines, have been incorporated into the this compound structure. rsc.orgrsc.org The electronic properties of the aniline, whether electron-donating or electron-withdrawing, can influence the efficiency of the amide bond formation. rsc.org

Heterocyclic and Amino Acid Variants: To increase structural diversity, heterocyclic moieties like morpholine and pyrrolidine (B122466) have been introduced. rsc.org Furthermore, amino acid derivatives have been coupled to the benzamide core, showcasing the scaffold's compatibility with biologically relevant building blocks. nih.govmdpi.com The synthesis of these derivatives often involves reacting a key intermediate with various primary and secondary amines, amino acids, and sulfonamides. nih.gov

The table below summarizes a selection of synthesized this compound derivatives with diverse substituents.

| Substituent Type | Example Substituent | Reference |

| Alkyl | n-Butylamine | rsc.org |

| Cycloalkyl | Cyclopropylamine | rsc.orgrsc.org |

| Aryl | p-Anisidine | rsc.org |

| Heterocyclic | Morpholine | rsc.orgrsc.org |

| Amino Acid | Various amino acids | nih.govmdpi.com |

Positional and Linkage Inversion Studies (e.g., Sulfonamide and Amide Linkages)

To comprehensively understand the SAR of this compound derivatives, researchers have investigated the impact of inverting the positions of the sulfonamide and amide linkages. nih.gov These studies provide valuable insights into the optimal spatial arrangement of these functional groups for biological activity.

In one study, the inversion of the sulfonamide portion was achieved in a multi-step synthesis starting from 5-amino-2-fluorobenzoic acid. nih.gov This involved Boc-protection of the amino group, followed by amide coupling and subsequent reaction with a cycloalkylsulfonyl chloride to form the inverted sulfonamide. nih.gov

Similarly, the inversion of the amide group was also explored. nih.gov This was initiated by a Friedel-Crafts sulfonylation of 2-fluoroacetanilide, which produced a mixture of regioisomers that could be separated. nih.gov These positional and linkage inversion studies are critical for mapping the pharmacophore and understanding the structural requirements for target binding.

Chemoselective and Continuous Synthesis Approaches

The development of efficient and selective synthetic methods is paramount for the large-scale production of this compound derivatives. Chemoselective procedures have been developed, for instance, starting from m-(chlorosulfonyl)benzoyl chloride. researchgate.net

A continuous-flow process has been shown to offer increased selectivity at higher temperatures and without the need for catalysts, compared to traditional batch processes. researchgate.net This automated and chemoselective synthesis has been successfully applied to produce a range of m-sulfamoylbenzamide analogues in good yields. researchgate.net These advanced manufacturing methods are crucial for sustainable and efficient chemical production. researchgate.net

"Click-Tail" Approach in Derivative Synthesis

The "click-tail" approach has emerged as a powerful strategy for the synthesis of novel this compound derivatives, particularly for creating inhibitors of metalloenzymes like carbonic anhydrase. nih.govtandfonline.comresearchgate.net This method combines the principles of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, with a "tail" approach, where diverse molecular fragments are appended to the core scaffold. nih.govresearchgate.net

This strategy has been used to synthesize a series of 3-functionalized benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety linked via an amide bond. nih.govtandfonline.com The versatility of the click reaction allows for the introduction of a wide range of "tails," including sugar moieties, which can influence the compound's properties and target selectivity. sci-hub.se The click-tail approach has proven effective in generating libraries of compounds with diverse functionalities for screening against various biological targets. nih.gov

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

Beyond their direct biological applications, this compound and its derivatives are valuable synthetic intermediates and building blocks in organic synthesis. cymitquimica.comsmolecule.com Their inherent chemical functionalities allow for a range of transformations, making them useful starting materials for the construction of more complex molecules.

The presence of the sulfamoyl and benzamide groups provides reactive sites for further functionalization. For example, the benzene ring can undergo electrophilic substitution reactions, while the amide and sulfonamide groups can be modified or used as directing groups.

Precursors for the Synthesis of Complex Molecules

The this compound scaffold serves as a precursor for the synthesis of a variety of complex molecules, including those with therapeutic potential. For instance, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is an important intermediate in the synthesis of herbicides. smolecule.com

The general synthetic strategy often involves the sequential functionalization of a benzoic acid precursor. vulcanchem.com A typical pathway might include chlorosulfonation, amidation, nitration, and carboxamide formation to build the desired this compound derivative. vulcanchem.com This step-wise approach allows for the controlled introduction of various functional groups, leading to a diverse range of complex molecular architectures.

Role in Herbicide Intermediate Production

This compound and its derivatives represent a critical class of chemical intermediates in the agrochemical industry, particularly in the synthesis of potent and selective herbicides. Their structural framework is a key building block for various sulfonylurea herbicides, a group known for its high efficacy at low application rates, broad-spectrum weed control, and favorable safety profile for many crops. clockss.org The versatility of the this compound core allows for a range of chemical modifications, leading to the development of diverse herbicidal compounds.

A prominent example illustrating the importance of this compound derivatives is in the production of Foramsulfuron. chemicalbook.com This sulfonylurea herbicide is synthesized through a multi-step process where derivatives of this compound are crucial precursors. The synthesis pathway highlights the strategic chemical transformations employed to build the final complex herbicidal molecule.

The process often begins with the synthesis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide. smolecule.com This initial intermediate is typically formed through a sequence of reactions that include the nitration of a benzene derivative, followed by sulfonylation and methylation steps. smolecule.com This nitro-substituted compound serves as a stable precursor for subsequent functional group transformations.

A key transformation in the synthesis of Foramsulfuron is the reduction of the nitro group on the N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide molecule to an amine. This is followed by a formylation reaction, yielding N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide. chemicalbook.com This compound is a pivotal intermediate, containing the necessary functional groups for the final coupling reaction.

The final step in the synthesis of Foramsulfuron involves the reaction of the sulfamoyl group of the benzamide intermediate with a heterocyclic amine. Specifically, N,N-dimethyl 2-sulfamoylchloride-4-formylamino benzamide is reacted with 2-amino-4,6-dimethoxypyrimidine (B117758) in the presence of a base to form the sulfonylurea bridge, completing the synthesis of the active herbicide molecule. nih.gov

The significance of the this compound scaffold extends beyond Foramsulfuron. Other herbicides, such as Saflufenacil, also feature this structural motif. google.com Saflufenacil is a PPO-inhibiting herbicide used for the control of broadleaf weeds in various crops. google.com Its chemical structure is 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide. google.com The presence of the sulfamoylbenzamide core in different classes of herbicides underscores its importance as a versatile intermediate in agrochemical synthesis.

Table 1: Key this compound Intermediates in Foramsulfuron Synthesis

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

| N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | C₉H₁₁N₃O₅S | Initial precursor synthesized via nitration, sulfonylation, and methylation. | smolecule.com, chemicalbook.com |

| N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide | C₁₀H₁₃N₃O₄S | Key intermediate formed by reduction of the nitro group and subsequent formylation. | chemicalbook.com, |

| Foramsulfuron | C₁₇H₂₀N₆O₇S | Final active herbicide produced by coupling the intermediate with a pyrimidine (B1678525) derivative. | nih.gov |

Structure Activity Relationship Sar Investigations of 2 Sulfamoylbenzamide Analogues

Analysis of Substituent Pattern Influence on Biological Efficacy

The biological efficacy of 2-sulfamoylbenzamide derivatives is highly dependent on the nature and position of substituents on the benzamide (B126) and sulfonamide moieties. SAR studies have revealed key patterns that influence activity across different biological targets, such as Hepatitis B Virus (HBV) capsid proteins, human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), and kainate receptors.

For instance, in the development of HBV capsid assembly modulators, a class of antiviral agents, specific substitutions have been shown to be critical for potency. The scaffold can be divided into several regions where modifications significantly impact anti-HBV activity. nih.gov Studies on fluorine-substituted sulfamoylbenzamides demonstrated that substitutions at the sulfonamide, amide, and the central phenyl ring are key to their antiviral effect. asm.org Cycloalkyl groups attached to the sulfonamide nitrogen generally yield better results than benzyl (B1604629) or amino acid substitutions, which tend to be less potent. nih.gov Systematic SAR studies have led to the optimization of interactions with hydrophobic pockets in the HBV capsid protein. For example, introducing a 2,6-dimethylphenyl group enhances metabolic stability, while a chloro group at the 4-position increases electrophilicity.

In the context of enzyme inhibition, particularly for h-NTPDases, substituent patterns play a crucial role in both potency and selectivity. SAR studies comparing different substitution groups on the sulfamoylbenzoic acid core revealed that an N-cyclopropyl ring on the sulfonyl group was more favorable for inhibiting h-NTPDase3 than a morpholine (B109124) ring. rsc.org However, the addition of a chlorine atom at the 2-position of the benzene (B151609) ring shifted this selectivity towards h-NTPDase8. rsc.org Further modifications, such as the introduction of two halogen atoms (chlorine and bromine) on an N-phenylbenzamide derivative, resulted in a potent and selective inhibitor of the h-NTPDase1 isoform. rsc.org

Similarly, for kainate receptor antagonists based on a quinoxaline-2,3-dione scaffold, attaching a sulfamoylbenzamide moiety at the N1 position was found to be optimal for binding. ppm.edu.pl Interestingly, the presence of any substituent on the benzamide's aromatic ring tended to reduce affinity compared to the unsubstituted version. ppm.edu.pl Among these, analogues with a sulfamoyl group, especially at the 3-position, showed the highest binding at individual kainate receptor subtypes. ppm.edu.pl

The electronic nature of substituents is also a determining factor. Electron-withdrawing groups, such as chloro, have been found to enhance the inhibition of enzymes like Cathepsin D. Conversely, the introduction of bulky alkyl groups can sometimes compromise activity. The position of the substituent is equally important, with ortho-substituted sulfamoylbenzamides often outperforming their meta-substituted counterparts due to more favorable binding geometry.

Table 1: Influence of Substituent Patterns on the Biological Activity of this compound Analogues This table is interactive. Users can sort the data by clicking on the column headers.

| Target Class | Substituent/Modification | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| HBV Capsid Assembly | Cycloalkyls (vs. Benzyl or Amino Acids) | Sulfonamide Nitrogen | Increased potency (EC50 values from 0.8 to 9.2 µM). | nih.gov |

| HBV Capsid Assembly | 2,6-dimethylphenyl | Amide Nitrogen | Enhances metabolic stability. | |

| h-NTPDase Inhibitors | N-cyclopropyl (vs. Morpholine) | Sulfonyl Group | More favorable for h-NTPDase3 inhibition (IC50 = 1.32 µM). | rsc.org |

| h-NTPDase Inhibitors | Chlorine | Position 2 of Benzene Ring | Shifts selectivity from h-NTPDase3 to h-NTPDase8. | rsc.org |

| h-NTPDase Inhibitors | Chlorine and Bromine | Amide Phenyl Ring | Potent and selective inhibition of h-NTPDase1 (IC50 = 2.88 µM). | rsc.org |

| Kainate Receptor Antagonists | 3-Sulfamoylbenzamide | N1 of Quinoxaline-2,3-dione | Optimal for binding to kainate receptors. | ppm.edu.pl |

| Cathepsin D Inhibitors | Electron-withdrawing groups (e.g., Chloro) | Benzamide Ring | Enhanced inhibitory activity. | |

| General | Ortho-substituents | Sulfamoylbenzamide Ring | Outperform meta-substituted analogs due to optimal binding geometry. |

Elucidation of Functional Group Contributions to Molecular Interactions

The distinct functional groups of the this compound scaffold—the sulfonamide (-SO₂NH₂) and the benzamide (-CONH₂)—are fundamental to its molecular interactions with biological targets. The primary sulfonamide group is a well-established zinc-binding group (ZBG) and is crucial for the activity of inhibitors targeting zinc-containing metalloenzymes like carbonic anhydrases (CAs). mdpi.comtandfonline.com In its deprotonated, anionic form, the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site. tandfonline.com This interaction mimics the transition state of the native reaction and is further stabilized by hydrogen bonds with nearby residues, such as the Thr199 in carbonic anhydrase, effectively blocking the enzyme's catalytic activity. tandfonline.com The hydrogen-bonding capacity of the sulfamoyl group is also critical for specificity. For example, its hydrogen-bond donors are essential for selective inhibition of Cathepsin D.

The benzamide portion of the scaffold primarily contributes to defining the molecule's orientation within the binding pocket and provides additional points for interaction. Modifications to the benzamide's amide group or its aromatic ring can fine-tune binding affinity and selectivity. In a series of histone deacetylase inhibitors, a 2'-amino or 2'-hydroxy group on an attached anilide moiety was found to be indispensable for activity, likely acting as a hydrogen-bonding site or an electrostatic interaction point with the enzyme. acs.org

In the context of HBV capsid modulators, the sulfamoyl group engages in critical hydrogen bonds with asparagine residues within the viral protein, which is a key interaction for preventing the proper assembly of the virion. Meanwhile, substitutions on the benzamide ring, such as a 2,6-dimethylphenyl group, can enhance metabolic stability and optimize interactions with hydrophobic pockets of the target protein. Molecular docking studies of benzothiazole (B30560) derivatives have shown that a 4-sulfamoyl substitution can enhance target affinity significantly compared to unmodified parent compounds. vulcanchem.com The N-methyl-N-phenyl substitution on the sulfamoyl group can provide lipophilicity and influence target-binding specificity through π-π stacking interactions. vulcanchem.com

Importance of Stereochemistry in Ligand-Target Recognition

While many early this compound analogues were achiral, the introduction of stereocenters has become a key strategy in developing more potent and selective agents. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in how it fits into the asymmetric binding site of a biological target, such as an enzyme or receptor.

For antagonists of kainate receptors, the stereochemistry of substituents on the core scaffold to which the sulfamoylbenzamide moiety is attached plays a critical role. The precise spatial orientation of the functional groups is necessary to achieve selective and high-affinity binding to different receptor subtypes. ppm.edu.plcolab.ws The rigid structure of the quinoxaline-2,3-dione core, combined with the specific placement of substituents, dictates the molecule's ability to interact with the ligand-binding domain of the receptor. colab.ws While direct studies on the stereochemistry of the this compound tail itself are less common, its attachment to a chiral core means that its orientation is fixed in a specific stereochemical context, which is vital for receptor recognition.

The steric factor, a concept closely related to stereochemistry, has also been shown to be important. In histone deacetylase inhibitors, the steric bulk of substituents at the 3' and 4' positions of the anilide moiety plays a significant role in the interaction with the enzyme, highlighting the need for a specific three-dimensional shape for optimal binding. acs.org

Principles of Rational Design for Enhanced Biological Activity and Physicochemical Properties

Rational design strategies, often aided by computational modeling, are central to optimizing this compound analogues. These approaches aim to systematically improve biological activity, selectivity, and physicochemical properties like solubility and metabolic stability.

One prominent strategy is the "tail approach," which has been successfully used in designing selective carbonic anhydrase inhibitors (CAIs). tandfonline.com This method involves attaching various chemical moieties (tails) to the primary sulfonamide group. The sulfonamide itself acts as an anchor by binding to the zinc ion in the active site, while the tail extends into the active site cavity, allowing for interactions with different amino acid residues that vary between CA isoforms. This approach has led to the development of inhibitors with high selectivity for specific isoforms like hCA II, VII, and IX. nih.gov For example, incorporating amino acid or dipeptide moieties can enhance water solubility, a crucial property for topical administration. nih.gov

Structure-based drug design, which relies on high-resolution structures of the target protein, is another powerful tool. By visualizing the binding pocket, medicinal chemists can design modifications to the this compound scaffold to maximize favorable interactions and minimize steric clashes. This was employed in optimizing HBV capsid assembly modulators, where substituents were chosen to fit into hydrophobic pockets of the capsid protein. Molecular docking studies help to rationalize observed SAR and predict the binding modes of new analogues, guiding further synthesis. vulcanchem.comcolab.ws For instance, after identifying a lead compound, docking studies can suggest which parts of the molecule can be modified to introduce affinity probes or improve properties without disrupting key binding interactions. nih.gov

Another rational design principle is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's profile. In a series of CA inhibitors, replacing a morpholine ring on a lead compound with substituted sulfonamides and triazoles led to novel inhibitors with desirable potency against HBV. researchgate.net This highlights how rational modifications based on established pharmacophores and SAR data can lead to the discovery of more potent agents. researchgate.net Furthermore, SAR data can reveal which parts of a molecule are tolerant to modification, allowing for the introduction of groups that improve physicochemical properties, such as solubility, which was achieved for kainate receptor antagonists by adding an imidazolyl moiety. colab.ws

Biological Activity and Mechanistic Characterization of 2 Sulfamoylbenzamide Derivatives

Modulation of Enzyme Activities

The 2-sulfamoylbenzamide scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. By targeting key enzymes involved in various physiological and pathological processes, these derivatives hold promise for therapeutic interventions in a range of diseases.

Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Dysregulation of this signaling is implicated in conditions such as thrombosis, diabetes, inflammation, and cancer. rsc.orgrsc.org Consequently, the development of selective h-NTPDase inhibitors is an active area of research.

A series of sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against four isoforms: h-NTPDase1, -2, -3, and -8. rsc.orgrsc.org Structure-activity relationship (SAR) studies revealed that substitutions on both the benzamide (B126) and sulfamoyl moieties significantly influence inhibitory potency and selectivity. rsc.org For instance, the presence of a cyclopropyl (B3062369) ring on the sulfonyl group was more favorable for h-NTPDase3 inhibition compared to a morpholine (B109124) ring. rsc.org However, the addition of a chlorine atom at the 2-position of the benzene (B151609) ring shifted the selectivity towards h-NTPDase8. rsc.org

Several compounds have demonstrated potent and selective inhibition in the sub-micromolar to micromolar range. rsc.orgrsc.org

Inhibitory Activity of this compound Derivatives against h-NTPDase Isoforms

| Compound | Target Isoform | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 rsc.orgrsc.org |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 rsc.orgrsc.org |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 rsc.orgrsc.org |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 rsc.orgrsc.org |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 rsc.orgrsc.org |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and the overexpression of certain isoforms, such as CA IX and XII, is associated with various cancers. nih.govnih.gov The primary sulfonamide group is a well-established zinc-binding group for designing CA inhibitors. nih.gov

Derivatives of this compound have been investigated as inhibitors of several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IV and IX. tandfonline.com The "click-tail" approach has been utilized to synthesize novel series of 3-functionalized benzenesulfonamides incorporating a phenyl-1,2,3-triazole with an amide linker. tandfonline.com These modifications have led to compounds with excellent inhibitory activity against all four isoforms. tandfonline.com

The inhibition constants (Ki) for these derivatives are often in the nanomolar range, demonstrating their high potency. tandfonline.com The structure-activity relationship studies indicate that the nature of the tail attached to the triazole ring plays a crucial role in determining the inhibitory profile and isoform selectivity. nih.gov

Inhibitory Activity of 3-Functionalised-1-phenyl-1,2,3-triazole Sulfamoylbenzamides against hCA Isoforms

| hCA Isoform | Ki Range (nM) |

|---|---|

| hCA I | 50.8–966.8 tandfonline.com |

| hCA II | 6.5–760.0 tandfonline.com |

| hCA IV | 65.3–957.5 tandfonline.com |

Glycosidase Enzyme Inhibition

α-Glucosidase and α-amylase are key digestive enzymes responsible for breaking down carbohydrates into glucose. mdpi.comnih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in individuals with diabetes mellitus. mdpi.com

A series of diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] thiazin-2-yl)-N-arylacetamides, which are structurally related to sulfamoylbenzamides, have been synthesized and evaluated for their in vitro inhibitory potential against α-glucosidase and α-amylase. mdpi.com Several of these derivatives, particularly those with chloro, bromo, and methyl substituents, exhibited potent inhibition of α-glucosidase, with IC50 values lower than the standard drug, acarbose. mdpi.com Similarly, derivatives with chloro, bromo, and nitro substituents were found to be potent inhibitors of α-amylase, also surpassing the efficacy of acarbose. mdpi.com

Inhibitory Activity of Benzothiazine Derivatives against Glycosidase Enzymes

| Enzyme | Substituent on Derivative | IC50 Range (µM) | Acarbose IC50 (µM) |

|---|---|---|---|

| α-glucosidase | Chloro, Bromo, Methyl | 25.88–46.25 mdpi.com | 58.8 mdpi.com |

Inhibition of Enzymes in Specific Metabolic Pathways

Beyond the well-defined targets above, this compound derivatives have shown potential in modulating other specific metabolic pathways. One notable area is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical protein in cellular signaling, and its aberrant activation is linked to the development and progression of various cancers. researchgate.net

Inspired by the known STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were designed and synthesized. researchgate.net One of the most active compounds, B12, was identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, with IC50 values in the low micromolar range across several cancer cell lines with STAT3 overexpression. researchgate.net This compound was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, and subsequently suppressed the expression of downstream target genes. researchgate.net

Antiviral Research: Focus on Hepatitis B Virus (HBV)

The hepatitis B virus (HBV) core protein is essential for multiple stages of the viral replication cycle, including the assembly of the viral capsid. asm.orgmdpi.com This makes it an attractive target for the development of novel antiviral therapies. mdpi.com

Mechanism of Capsid Assembly Modulation

A significant area of research for this compound derivatives has been their role as capsid assembly modulators (CAMs) for the hepatitis B virus. asm.orgacs.org These compounds interfere with the normal process of viral capsid formation. asm.orgasm.org

CAMs can be broadly classified into two types. Class I CAMs, also known as CAM-N, promote the formation of morphologically normal, but empty, capsids that lack the viral pregenomic RNA (pgRNA) and polymerase. asm.org This effectively halts the viral replication process. acs.org Class II CAMs, on the other hand, induce the formation of aberrant, non-capsid structures. acs.org

Sulfamoylbenzamide derivatives, along with the structurally similar benzamides, have been identified as Class I CAMs. asm.orgasm.org They bind to a specific pocket at the interface between core protein dimers, known as the heteroaryldihydropyrimidine (HAP) pocket. asm.org This binding event accelerates the kinetics of capsid assembly, leading to the formation of empty capsids and preventing the encapsidation of the pgRNA-polymerase complex. asm.orgacs.org

Initial screening efforts identified several sulfamoylbenzamide and benzamide derivatives that significantly reduced the amount of cytoplasmic HBV DNA. asm.org Further optimization led to the discovery of potent compounds with 50% effective concentrations (EC50) in the sub-micromolar range. researchgate.net For example, the benzamide derivatives BA-26019 and BA-38017 inhibited HBV replication with EC50s of 0.58 µM and 0.16 µM, respectively. researchgate.net

Some sulfamoylbenzamide-based CAMs, such as JNJ-56136379, have advanced to clinical trials. asm.org In addition to promoting the formation of empty capsids, this compound has a secondary mechanism of action by inhibiting the de novo formation of covalently closed circular DNA (cccDNA), which is the template for viral transcription. asm.org

Comparative Antiviral Profiling against Other Hepadnaviruses

The antiviral activity of this compound (SBA) derivatives appears to be highly specific to the Hepatitis B Virus (HBV). nih.gov When tested against other animal hepadnaviruses, such as the woodchuck hepatitis virus (WHV) and the duck hepatitis B virus (DHBV), representative SBA compounds did not show significant inhibitory effects. nih.govnih.govasm.org This is in contrast to other antiviral agents like lamivudine, which inhibits the replication of all three hepadnaviruses, and Bay 41-4109, which is effective against both HBV and the closely related WHV. nih.gov

Diverse Biological Activities under Academic Investigation

Antidiabetic Potential and Glycemic Control Mechanisms

Beyond their antiviral properties, derivatives of this compound are also being explored for their potential in treating type 2 diabetes. thesciencein.org The primary mechanism under investigation is their ability to act as allosteric activators of the enzyme glucokinase (GK). thesciencein.orgresearchgate.net Glucokinase plays a crucial role in glucose homeostasis by controlling glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and regulating carbohydrate metabolism in the liver. researchgate.netnih.gov

By binding to an allosteric site on the GK enzyme, these compounds enhance its catalytic activity, which can lead to improved glycemic control. researchgate.net In preclinical studies, synthesized sulfamoyl benzamide derivatives have demonstrated the ability to significantly lower blood glucose levels in diabetic rat models. In vitro enzymatic experiments have confirmed the GK activation potential of these compounds, and oral glucose tolerance tests in healthy and diabetic rats have shown promising antihyperglycemic activity. thesciencein.orgresearchgate.net These findings suggest that sulfamoyl benzamide derivatives could serve as a basis for developing new, orally administered therapeutic agents for the management of type 2 diabetes. thesciencein.org

Antimicrobial Properties: Antibacterial and Antifungal Efficacy

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting efficacy against both bacterial and fungal strains. The structural framework of these compounds, often featuring a benzamide core with a sulfamoyl group, allows for modifications that can enhance their biological activities. ontosight.aiontosight.ai

In a study evaluating a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, specific compounds showed significant antimicrobial potential. nih.gov For instance, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide was effective against both Gram-positive and Gram-negative bacteria. nih.gov In the same study, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide displayed excellent antifungal activity against Candida albicans and Aspergillus niger. nih.govresearchgate.net

Another research effort synthesized a novel series of sulfonamide derivatives starting from 2,4-dichloro-5-sulfamoylbenzoic acid. scispace.com These compounds were screened for their antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and for antifungal activity against C. albicans, A. niger, and A. clavatus. scispace.com The results indicated that most of the synthesized compounds possessed good inhibitory potential against these microorganisms. scispace.com Specifically, compound 5b was the most potent against S. aureus, while compounds 5g and 5j were most effective against C. albicans. scispace.com

The antimicrobial activity of sulfonamide derivatives has also been investigated against clinical isolates of Staphylococcus aureus. nih.gov In this study, compounds N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II) showed the strongest inhibition against S. aureus. nih.gov Notably, compound I demonstrated a higher efficacy against 21 methicillin-resistant S. aureus (MRSA) isolates than the antibiotic oxacillin. nih.gov

These findings underscore the potential of this compound derivatives as a promising class of antimicrobial agents. The presence of electron-withdrawing groups on the phenyl ring has been observed to significantly increase antimicrobial activity. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Observed Efficacy | Reference(s) |

| N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Gram-positive and Gram-negative bacteria | Showed antibacterial potential | nih.gov |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Candida albicans, Aspergillus niger | Excellent antifungal potential | nih.govresearchgate.net |

| Compound 5b (a 2,4-dichloro-5-sulfamoylbenzoic acid derivative) | S. aureus | Most potent antibacterial compound in the series (MTCC value of 96 µg/ml) | scispace.com |

| Compounds 5g and 5j (2,4-dichloro-5-sulfamoylbenzoic acid derivatives) | C. albicans | Most potent antifungal compounds in the series (MTCC value of 277 µg/ml) | scispace.com |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) | S. aureus (including MRSA) | Strong antibacterial activity; higher effect on MRSA than oxacillin | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II) | S. aureus | Strong antibacterial activity | nih.gov |

Antimalarial Activity Studies

The therapeutic potential of this compound derivatives extends to the realm of antimalarial research. scispace.com A number of studies have explored the efficacy of these compounds against the malaria parasite, Plasmodium falciparum. scispace.comnih.govrsc.org

In one study, a series of novel sulfonamide derivatives were synthesized from 2,4-dichloro-5-sulfamoylbenzoic acid and evaluated for their antimalarial activity. scispace.com Among the tested compounds, derivative 5e exhibited highly potent activity against P. falciparum, showing a significant mean IC50 value when compared to other synthesized derivatives. scispace.com

Another research effort focused on pyrimidine-tethered spirochromane-based sulfonamide derivatives. nih.govrsc.org The majority of these compounds demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govrsc.org Compounds SZ14 and SZ9 were particularly effective, with IC50 values of 2.84 µM and 3.22 µM, respectively, against the W2 strain. nih.gov These compounds were also found to inhibit the cysteine protease enzymes of P. falciparum, falcipain-2 and falcipain-3, suggesting a specific mechanism of action. nih.gov Importantly, these potent compounds showed no significant cytotoxicity against Vero cell lines, indicating a good selectivity index. nih.gov

Research has also identified sulfamoylbenzamide derivatives as selective inhibitors of Cathepsin D, an aspartic protease that has been investigated as a potential drug target in malaria. huji.ac.il

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound/Derivative | Target | Observed Efficacy (IC50) | Reference(s) |

| Compound 5e (a 2,4-dichloro-5-sulfamoylbenzoic acid derivative) | P. falciparum | High potent activity | scispace.com |

| Compound SZ14 (pyrimidine-tethered spirochromane-based sulfonamide) | P. falciparum (W2 strain) | 2.84 µM | nih.gov |

| Compound SZ9 (pyrimidine-tethered spirochromane-based sulfonamide) | P. falciparum (W2 strain) | 3.22 µM | nih.gov |

Research into Potential Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been an area of active investigation. The core chemical structure of these compounds lends itself to modifications that can modulate inflammatory pathways.

One study highlighted that benzothiazole (B30560) derivatives, which can be structurally related to sulfamoylbenzamides, have shown promise in reducing inflammatory markers. For instance, certain modifications to the benzothiazole core led to significant reductions in inflammatory markers in RAW264.7 macrophage cells.

Furthermore, research into sulfamoyl-benzamide derivatives as inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases) has revealed their potential role in mitigating inflammation. rsc.orgnih.gov These enzymes are involved in various pathological processes, including inflammation. rsc.orgnih.gov A derivative, JC-171, which is a sulfamoyl-benzamide, was developed from the modification of glyburide (B1671678) and showed high selectivity as an inhibitor of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov

The sulfamoyl group itself is recognized for its contribution to the anti-inflammatory properties of certain compounds. ontosight.ai This has led to the exploration of various sulfamoylbenzamide derivatives for their potential therapeutic applications in inflammatory conditions. ontosight.ai

Explorations in Oncology Research

The anticancer properties of this compound derivatives are a significant focus of current research, with studies demonstrating their efficacy against various cancer cell lines. sciforum.net

One area of investigation involves the synthesis of N-(4-acryloylphenyl)-2,4-dichloro-5-sulfamoylbenzamide derivatives as molecular hybrids incorporating chalcone (B49325) and benzenesulfonamide (B165840) fragments. sciforum.net These compounds were tested against breast (MCF-7), colorectal (HCT-116), and cervical (HeLa) cancer cell lines. sciforum.net The results showed that compounds 6-9 and 11-13 were highly active against all three cell lines, with IC50 values ranging from 3 µM to 13 µM. sciforum.net The HCT-116 cell line was particularly sensitive, with IC50 values between 3 µM and 4 µM for all tested compounds. sciforum.net

Another study focused on the development of N-substituted sulfamoylbenzamide derivatives as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. researchgate.net Compound B12 from this series was identified as a potent inhibitor of IL-6/STAT3 signaling, with IC50 values of 0.61-1.11 μM in MDA-MB-231, HCT-116, and SW480 tumor cell lines. researchgate.net This compound was shown to induce apoptosis and inhibit the migration of cancer cells. researchgate.net

Furthermore, certain sulfamoyl-salicylamide derivatives have exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govrsc.org Their mechanism of action was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest. nih.govrsc.org

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Efficacy (IC50) | Reference(s) |

| Compounds 6-9, 11-13 (N-(4-acryloylphenyl)-2,4-dichloro-5-sulfamoylbenzamides) | HCT-116 (colorectal) | 3 µM to 4 µM | sciforum.net |

| Compounds 6-9, 11-13 (N-(4-acryloylphenyl)-2,4-dichloro-5-sulfamoylbenzamides) | MCF-7 (breast), HeLa (cervical) | 4.5‒9 µM (MCF-7), 4‒13 µM (HeLa) | sciforum.net |

| Compound B12 (N-substituted Sulfamoylbenzamide) | MDA-MB-231, HCT-116, SW480 | 0.61-1.11 μM | researchgate.net |

| Sulfamoyl-salicylamide derivative (Compound IV) | MCF-7, MDA-MB-231 (breast) | Significant cytotoxicity | nih.govrsc.org |

Dehydrogenation Pathways and Drug Metabolism Studies

The metabolic fate of this compound derivatives is a critical aspect of their pharmacological profile, with dehydrogenation being a key transformation pathway. researchgate.netnih.govnih.gov Studies on the drug indapamide (B195227), which is 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, have provided significant insights into these metabolic processes. researchgate.netnih.govnih.gov

The indoline (B122111) functional group of indapamide is known to be aromatized to an indole (B1671886) through a dehydrogenation pathway catalyzed by cytochrome P450 enzymes, particularly CYP3A4. researchgate.netnih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP3A4 have identified several metabolic pathways for indapamide, including dehydrogenation to its corresponding indole form, as well as hydroxylation and epoxidation. researchgate.netnih.govnih.gov The efficiency of indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of indoline dehydrogenation. researchgate.netnih.govnih.gov

This metabolic transformation is significant because the resulting indole metabolites may have different therapeutic potencies compared to the parent indoline compound. researchgate.netnih.gov The dehydrogenation of 3-substituted indolines can also lead to the formation of reactive metabolites that may cause toxicities. nih.gov

Computational approaches have been utilized to predict the drug metabolism pathways of these compounds. researchgate.netnih.gov In the case of indapamide, the observed metabolites were consistent with in silico predictions of binding orientations within the CYP3A4 active site. researchgate.netnih.gov

Advanced Analytical and Structural Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., ¹H/¹³C NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the initial characterization and routine analysis of 2-sulfamoylbenzamide and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for verifying the presence of the key functional groups in this compound—the sulfamoyl and benzamide (B126) moieties. The chemical shifts (δ) in the NMR spectrum are indicative of the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of sulfamoyl benzamide derivatives typically shows characteristic signals. For instance, a singlet corresponding to the -NHCO- proton can appear around δ 10 ppm. researchgate.net Aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, generally between δ 7.0 and δ 8.5 ppm. researchgate.netrsc.org The protons of the sulfamoyl (-SO₂NH₂) group also produce distinct signals. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Signals for the carbonyl carbon (C=O) of the benzamide group are typically observed around δ 162-165 ppm. japsonline.com The aromatic carbons of the benzene ring show signals in the δ 120-140 ppm range. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. scispace.com For this compound derivatives, characteristic absorption bands include:

N-H stretching vibrations from the amide and sulfonamide groups, often appearing above 3000 cm⁻¹. researchgate.netjapsonline.com

C=O stretching of the benzamide group, typically a strong band around 1640-1680 cm⁻¹. researchgate.netjapsonline.com

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group, which are found in the regions of approximately 1300-1350 cm⁻¹ and 1075-1150 cm⁻¹, respectively. japsonline.com

Mass Spectrometry (MS): Mass spectrometry is a vital technique for confirming the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the precise mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which for this compound is 200.22 g/mol . americanelements.com This technique is also invaluable for identifying impurities and degradation products. researchgate.net

Table 1: Spectroscopic Data for this compound and its Derivatives

| Technique | Functional Group | Observed Signal/Range | Reference |

|---|---|---|---|

| ¹H NMR | Amide (-NHCO) | ~ δ 10 ppm (singlet) | researchgate.net |

| Aromatic (C-H) | δ 7.0 - 8.5 ppm (multiplets) | researchgate.netrsc.org | |

| ¹³C NMR | Carbonyl (C=O) | δ 162 - 165 ppm | japsonline.com |

| Aromatic (C-C) | δ 120 - 140 ppm | rsc.org | |

| IR | Amide/Sulfonamide (N-H) | > 3000 cm⁻¹ | researchgate.netjapsonline.com |

| Carbonyl (C=O) | 1640 - 1680 cm⁻¹ | researchgate.netjapsonline.com | |

| Sulfonyl (S=O) | 1300 - 1350 cm⁻¹ (asymmetric) | japsonline.com | |

| Sulfonyl (S=O) | 1075 - 1150 cm⁻¹ (symmetric) | japsonline.com | |

| Mass Spec. | Molecular Ion ([M+H]⁺) | m/z 201.03 | rsc.org |

X-ray Crystallography for Unambiguous Structural Confirmation and Conformation Analysis

Studies on derivatives of this compound reveal key structural features. For example, in the crystal structure of 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide, the asymmetric unit was found to contain two independent molecules with similar conformations. researchgate.net The cyclohexyl rings in both molecules adopted chair conformations. researchgate.net Intramolecular hydrogen bonds, such as N—H···O, are often observed, which stabilize the molecular conformation, often forming ring motifs. researchgate.net

The crystal structure of various sulfamoylbenzamide derivatives complexed with proteins, such as human carbonic anhydrase, has been determined to understand their binding modes. rcsb.orgproteopedia.org These studies are crucial for structure-activity relationship (SAR) analysis in drug design, revealing how modifications to the sulfamoylbenzamide scaffold affect binding affinity and selectivity. rcsb.org The data obtained from X-ray crystallography, including atomic coordinates and bond parameters, are essential for validating computational models. researchgate.net

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide | researchgate.net |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Temperature | 173 K | researchgate.net |

| Key Feature | Two independent molecules in the asymmetric unit | researchgate.net |

| Conformation | Cyclohexyl rings in chair conformation | researchgate.net |

| Intramolecular H-Bond | N—H···O generating an S(7) ring | researchgate.net |

Electron Microscopy for Morphological Assessment (e.g., Viral Capsid Integrity)

Electron microscopy (EM) is a powerful technique for visualizing the morphology of materials at a high resolution. In the context of this compound research, particularly concerning its antiviral applications, negative-stain transmission electron microscopy (TEM) has been employed to assess its effect on viral capsid assembly.

For instance, in studies related to the Hepatitis B virus (HBV), this compound derivatives have been identified as capsid assembly modulators. nih.govnih.gov These compounds can interfere with the normal formation of the viral capsid. TEM has been used to visualize this disruption. In the absence of an inhibitor, HBV core proteins self-assemble into regular, spherical capsid particles. nih.govasm.org However, when incubated with active sulfamoylbenzamide compounds, this assembly process is disrupted, leading to the formation of irregular or incomplete capsid structures, or no capsids at all. nih.govnih.gov This provides direct visual evidence of the compound's mechanism of action at the supramolecular level. nih.gov

Thermal Analysis (e.g., Thermogravimetry-Differential Thermal Analysis) for Stability and Composition

Thermal analysis techniques, such as Thermogravimetry (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. cet-science.comctherm.com These methods are valuable for assessing the thermal stability and composition of this compound and its derivatives. eag.com

Thermogravimetry (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com This is useful for determining decomposition temperatures and identifying the loss of volatile components. cet-science.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. cet-science.com This allows for the detection of thermal events such as melting, crystallization, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing). eag.com

In a study of a composite material containing a derivative of 4-sulfamoylbenzamide, TGA-DTA was used to characterize its thermal decomposition. acs.orgacs.org The analysis showed distinct stages of mass loss corresponding to the decomposition of different parts of the molecule. For example, an initial mass loss was attributed to the loss of water molecules, followed by sequential decomposition of the sulfonamide and benzamide groups at higher temperatures. acs.org The DTA curve showed corresponding endothermic or exothermic peaks for these transitions. acs.orgnih.gov Such analyses are crucial for understanding the thermal stability of the compound, which is important for its handling, storage, and application.

Table 3: Thermal Decomposition Stages of a 4-Sulfamoylbenzamide Derivative Composite

| Temperature Range (°C) | Mass Loss (%) | Attributed Decomposition | Reference |

|---|---|---|---|

| < 130 | - | Loss of water molecules | acs.org |

| 130 - 250 | 17.48 | Decomposition of sulfonamide group | acs.org |

| 250 - 390 | 31.37 | Decomposition of benzamide group | acs.org |

| 390 - 590 | 25.71 | Decomposition of remaining organic moiety | acs.org |

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies have been crucial in elucidating how 2-sulfamoylbenzamide derivatives interact with various protein targets. For instance, in the context of Hepatitis B Virus (HBV), docking simulations of sulfamoylbenzamide-based capsid assembly modulators with the HBV core protein (Cp) have been performed. nih.govnih.gov These studies, often using crystal structures like PDB: 5T2P, have shown that the binding mode of novel derivatives can be similar to that of known ligands. nih.gov The benzamide (B126) oxygen, for example, frequently forms a key hydrogen bond with the amino acid residue Trp102, while the nitrogen of the benzamide group can form additional hydrogen bonds with Thr128. nih.gov

In the pursuit of antidiabetic agents, docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase have revealed reasonable dock scores, ranging from -10.2 to -8.0 kcal/mol for α-glucosidase and -11.1 to -8.3 kcal/mol for α-amylase. tandfonline.comresearchgate.net Similarly, for another series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, binding energies ranged from -9.7 to -8.0 kcal/mol.

Docking simulations have also been employed to predict the binding potential of this compound derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These studies help in predicting the plausible mode of interaction of inhibitors with different isoforms like h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. rsc.org For instance, the most active inhibitor against h-NTPDase1, a derivative of this compound, was shown to interact with several amino acid residues including Trp450, Asp54, and Tyr63. rsc.org

The following table summarizes the predicted binding affinities of some this compound derivatives against various targets:

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | -10.2 to -8.0 tandfonline.comresearchgate.net |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | -11.1 to -8.3 tandfonline.comresearchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Not Specified | -9.7 to -8.0 |

Analysis of Active Site Interactions and Residue Contributions

A critical aspect of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues in the active site of the protein. This provides insights into the key determinants of binding and selectivity.

For HBV capsid assembly modulators based on the this compound scaffold, docking studies have identified specific interactions. The oxygen of the benzamide group often forms a crucial hydrogen bond with Trp102, while the nitrogen of the same group interacts with Thr128. nih.gov Furthermore, an amino group on the central aromatic ring can form an advantageous hydrogen bond with Tyr118. nih.gov

In the case of h-NTPDase inhibitors, docking studies revealed a complex network of interactions. For the most potent inhibitor of h-NTPDase1, interactions with residues such as Trp450, Asp54, Tyr63, Phe360, Ile182, and Ser361 were observed, involving hydrogen bonds, π-alkyl, and π-π stacked forces. rsc.org For h-NTPDase3, interactions with Ala223, Ser224, Asp219, Trp459, and Asp62 were noted, including hydrogen bonding, π-cation, and π-sulfur linkages. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. This technique is invaluable for understanding the dynamic nature of molecular recognition.

Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations are frequently used to evaluate the stability of the complex formed between a this compound derivative and its target protein. tandfonline.com A key metric for this is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. Lower and stable RMSD values suggest a stable binding interaction. mdpi.com

In studies of potential antidiabetic agents, MD simulations of the most active N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivative complexed with its target protein suggested the stability of the compound at the binding site. tandfonline.com Similarly, for inhibitors of the Hepatitis B virus, MD simulations provided insights into the stability of the protein-ligand contacts. nih.gov

The conformational dynamics of the ligand-receptor complex are also a key output of MD simulations. These simulations can reveal how the ligand and protein adapt to each other's presence, which can be crucial for understanding the mechanism of action. mdpi.comnih.gov

Rationalization of Structure-Activity Relationships through Dynamic Interactions

MD simulations play a significant role in explaining the structure-activity relationships (SAR) observed in a series of compounds. By analyzing the dynamic interactions between the ligand and the protein, researchers can understand why certain chemical modifications lead to increased or decreased activity. researchgate.net

For a series of sulfamoylbenzamide derivatives acting as HBV capsid assembly effectors, MD simulations provided insight into the observed SAR. nih.gov The simulations revealed that in most frames, the amide oxygen accepted a hydrogen bond from Trp102, while the amide nitrogen acted as a hydrogen bond donor to Thr128, effectively bridging the two protein subunits that form the binding pocket. nih.gov This detailed understanding of dynamic interactions is crucial for the rational design of more effective anti-HBV drugs. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been employed to study the molecular properties of its derivatives.

For instance, a study on 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide utilized DFT calculations with the 6-31G(d,p) and 6-311G(d,p) basis sets to perform vibrational spectral analysis. nih.gov Such calculations help in the complete vibrational assignment of wavenumbers based on the potential energy distribution (PED). nih.gov Furthermore, DFT can be used to calculate various molecular properties such as frontier molecular orbitals (HOMO-LUMO) to predict reactive sites, as well as the dipole moment, which can illustrate the reactivity of the molecule. nih.gov The stability of the molecule arising from hyperconjugative interactions and charge delocalization can also be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. nih.gov

Electronic Structure Properties and Spectroscopic Simulations (e.g., Vibrational, UV-Vis)

Theoretical investigations into the electronic structure of this compound and its derivatives are often performed using Density Functional Theory (DFT). nih.gov These calculations help in understanding the distribution of electrons within the molecule and predicting its spectroscopic behavior.

Vibrational Spectroscopy: Theoretical vibrational analysis, often carried out using DFT methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311G(d,p), allows for the simulation of FT-IR and FT-Raman spectra. nih.gov The calculated wavenumbers, after appropriate scaling, generally show excellent agreement with experimental spectra. nih.gov This correlation enables the confident assignment of vibrational modes to specific functional groups within the molecule. For instance, characteristic stretching frequencies for the sulfamoyl (SO₂) and benzamide (C=O, N-H) groups can be precisely identified. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govyok.gov.tr These calculations predict the electronic transitions, their corresponding excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). nih.gov For a related compound, 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, the UV-Vis spectrum was recorded in ethanol (B145695) and calculated using the TD-DFT/B3LYP method, showing transitions in the 200-400 nm range. nih.gov Such studies reveal the nature of electronic excitations, often corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the carbonyl and sulfamoyl groups. ias.ac.in

A summary of typical computational parameters used in these studies is presented below:

| Parameter | Computational Method/Basis Set | Application |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Obtaining the most stable molecular structure. mjcce.org.mk |

| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p), 6-311G(d,p) | Simulating IR and Raman spectra. nih.gov |

| Electronic Transitions | TD-DFT/B3LYP | Predicting UV-Vis absorption spectra. nih.govmjcce.org.mk |

Analysis of Non-Linear Optical Properties (First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Computational methods, particularly DFT, are employed to calculate β₀ and related properties like the dipole moment (μ) and linear polarizability (α). nih.govresearchgate.net

For molecules to exhibit significant NLO properties, they often possess a large dipole moment, high polarizability, and a substantial first-order hyperpolarizability. researchgate.net Calculations on related benzamide structures have shown that the presence of electron-donating and electron-withdrawing groups can enhance the NLO response due to increased intramolecular charge transfer. nih.govrsc.org Theoretical studies on sulfamoylbenzamide derivatives have calculated these properties, indicating their potential as NLO materials. nih.govajol.info The calculated values are often compared to standard NLO materials like urea (B33335) to gauge their relative effectiveness. researchgate.netresearchgate.net

| NLO Property | Significance | Computational Approach |

| Dipole Moment (μ) | Influences intermolecular interactions and solubility. | DFT calculations. nih.gov |

| Linear Polarizability (α) | Describes the linear response of electron density to an electric field. | DFT calculations. nih.gov |

| First-Order Hyperpolarizability (β₀) | Quantifies the second-order NLO response. researchgate.net | DFT calculations (e.g., B3LYP functional). researchgate.net |

Supramolecular Interactions, Hirshfeld Surface, and 2D Fingerprinting Analysis

The way molecules pack in a crystal and the non-covalent interactions between them are crucial for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.govnih.govresearchgate.net

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. researchgate.net Red spots on the dnorm map typically indicate close contacts, often corresponding to hydrogen bonds. nih.govresearchgate.net

Hirshfeld Surface: Provides a 3D visualization of intermolecular contacts. researchgate.net

2D Fingerprint Plots: Quantify the contribution of different types of non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) and HOMO-LUMO Analysis

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and the nature of electronic transitions. nih.govnih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity and a greater potential for intramolecular charge transfer, which is often associated with enhanced bioactivity and NLO properties. nih.govnih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, respectively, providing insights into potential sites of reaction. mdpi.com

| Analysis | Key Information Provided |

| NBO | Stabilization from hyperconjugation, charge delocalization, intramolecular interactions. nih.govuni-muenchen.de |

| HOMO-LUMO | Chemical reactivity, kinetic stability, electronic transition types. nih.govmdpi.com |

In Silico Prediction of Pharmacokinetic Parameters (Drug-Likeness, ADMET Profiles)

In the process of drug discovery and development, it is essential to evaluate the pharmacokinetic properties of a potential drug candidate. In silico models provide a rapid and cost-effective way to predict these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). issx.orgchemrevlett.com

Drug-Likeness: Drug-likeness is often assessed using rules like Lipinski's Rule of Five. researchgate.netnih.gov These rules use simple physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors) to predict whether a compound is likely to be orally bioavailable. chemrevlett.comresearchgate.net Computational studies on sulfamoylbenzamide derivatives have shown that they often comply with these rules, suggesting good potential for oral absorption. researchgate.nettandfonline.com

ADMET Profiles: A range of computational tools and models are used to predict specific ADMET properties. issx.org